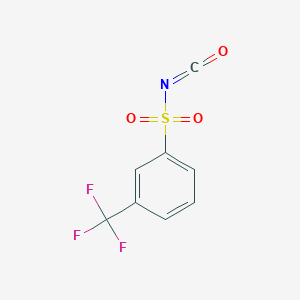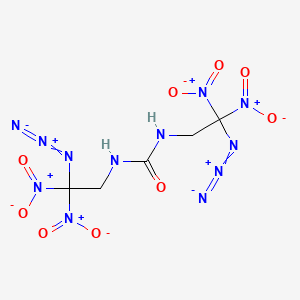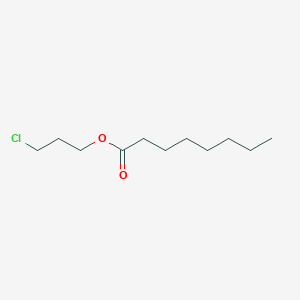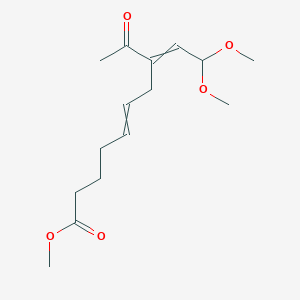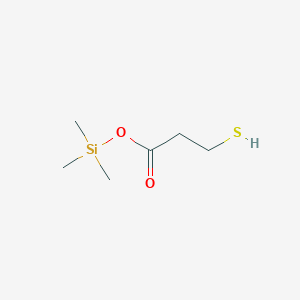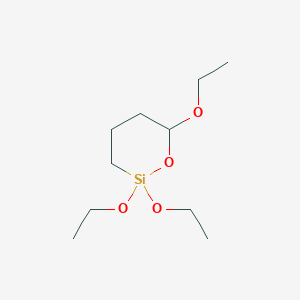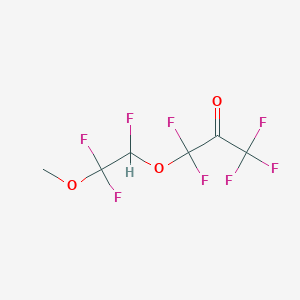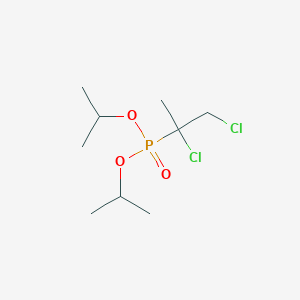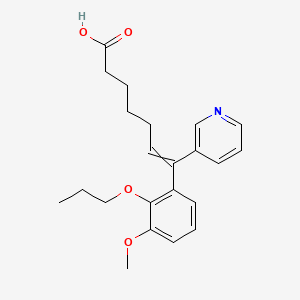
7-(3-Methoxy-2-propoxyphenyl)-7-(pyridin-3-yl)hept-6-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-Methoxy-2-propoxyphenyl)-7-(pyridin-3-yl)hept-6-enoic acid is an organic compound that belongs to the class of heptenoic acids. This compound features a complex structure with both aromatic and aliphatic components, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Methoxy-2-propoxyphenyl)-7-(pyridin-3-yl)hept-6-enoic acid typically involves multi-step organic reactions. The starting materials might include 3-methoxy-2-propoxybenzene and pyridine derivatives. Common synthetic routes may involve:
Aldol Condensation: Combining aldehydes and ketones to form the heptenoic acid backbone.
Esterification: Forming esters which are then hydrolyzed to yield the carboxylic acid.
Substitution Reactions: Introducing the methoxy and propoxy groups.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include:
Catalytic Processes: Using catalysts to enhance reaction rates.
Continuous Flow Reactors: For efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or aldehydes.
Reduction: Reduction reactions might convert double bonds to single bonds or reduce functional groups.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
7-(3-Methoxy-2-propoxyphenyl)-7-(pyridin-3-yl)hept-6-enoic acid could have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potentially as a ligand in biochemical assays.
Medicine: Investigated for therapeutic properties.
Industry: Used in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action would depend on the specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies involving molecular biology techniques.
Comparación Con Compuestos Similares
Similar Compounds
7-Phenylhept-6-enoic acid: Lacks the methoxy and pyridinyl groups.
7-(3-Methoxyphenyl)hept-6-enoic acid: Similar but without the propoxy group.
7-(Pyridin-3-yl)hept-6-enoic acid: Similar but without the methoxy and propoxy groups.
Uniqueness
The presence of both methoxy and propoxy groups, along with the pyridinyl moiety, makes 7-(3-Methoxy-2-propoxyphenyl)-7-(pyridin-3-yl)hept-6-enoic acid unique. These functional groups can significantly influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
89667-62-9 |
|---|---|
Fórmula molecular |
C22H27NO4 |
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
7-(3-methoxy-2-propoxyphenyl)-7-pyridin-3-ylhept-6-enoic acid |
InChI |
InChI=1S/C22H27NO4/c1-3-15-27-22-19(11-7-12-20(22)26-2)18(17-9-8-14-23-16-17)10-5-4-6-13-21(24)25/h7-12,14,16H,3-6,13,15H2,1-2H3,(H,24,25) |
Clave InChI |
MYMIVIDUXKKQTK-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C=CC=C1OC)C(=CCCCCC(=O)O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


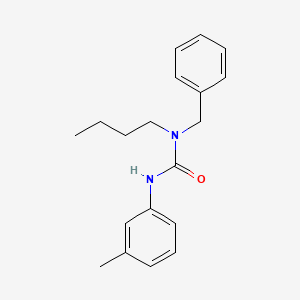
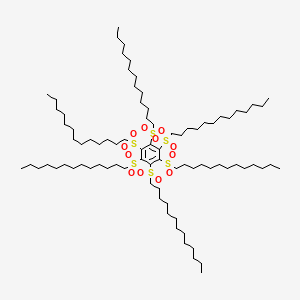
diphenyl-lambda~5~-phosphane](/img/structure/B14384194.png)
